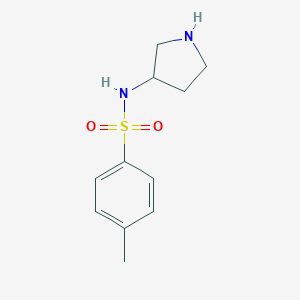
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide compounds like 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the reaction of sulfonyl chloride with an amine. For instance, Sarojini et al. (2012) described the synthesis of a related sulfonamide compound through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, highlighting the general approach for synthesizing these types of compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often elucidated using techniques such as X-ray diffraction (XRD). For example, Sarojini et al. conducted XRD to determine the crystal structure of a sulfonamide compound, providing insights into the molecular geometry and stability arising from hyper-conjugative interactions and charge delocalization (Sarojini et al., 2012). These techniques can similarly be applied to understand the structure of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds, including 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, involves interactions and transformations that can be analyzed using various spectroscopic and computational methods. The study by Sarojini et al. utilized Density Functional Theory (DFT) to analyze the stability, charge distribution, and hyper conjugative interactions within a sulfonamide molecule, offering a model for understanding the chemical behavior of sulfonamide compounds (Sarojini et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are crucial for their application and effectiveness in various domains. While specific data on 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide might not be readily available, the methodologies used in characterizing related compounds, including thermal analysis and solubility studies, provide a basis for assessing these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are fundamental to the application of sulfonamide compounds. Studies like those conducted by Sarojini et al. offer insights into the electronic structure, including HOMO-LUMO analysis, that play a significant role in determining the chemical properties of these molecules (Sarojini et al., 2012).
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Studies on similar sulfonamide compounds, like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, have focused on their molecular structure, revealing the conformational relationships between different rings and functional groups. These investigations provide insights into the intramolecular and intermolecular interactions that can influence the compound's reactivity and stability (Mohan Kumar et al., 2012).
Characterization and Computational Analysis
The sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized using various spectroscopic techniques. Computational studies, including Density Functional Theory (DFT), were employed to understand the molecular geometry, vibrational frequencies, and electronic properties, demonstrating the compound's potential for further theoretical and experimental research (K. Sarojini et al., 2012).
Interaction Studies
Research on the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin has provided valuable insights into the potential therapeutic applications of these molecules. Spectroscopy and molecular modeling techniques were used to study the binding interactions, highlighting the role of hydrophobic and electrostatic forces in stabilizing the complex. This study is crucial for understanding the interaction dynamics of sulfonamide derivatives with biological targets (Samane Naeeminejad et al., 2017).
Synthesis and Complexation with Metal Ions
Synthesis and characterization of metal complexes with sulfonamide derivatives have been conducted to explore their potential in enhancing the biological and catalytic properties of these compounds. For instance, the synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide and its complexation with Zinc (II) and Copper (II) ions have been investigated, providing insights into the structural and electronic properties of these complexes (kingsley John Orie et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKBVTUDHWNIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611456 |
Source


|
| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
CAS RN |
185057-53-8 |
Source


|
| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

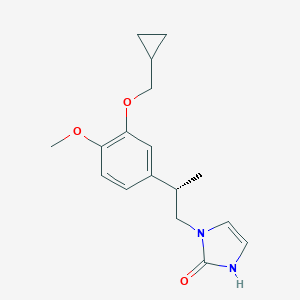
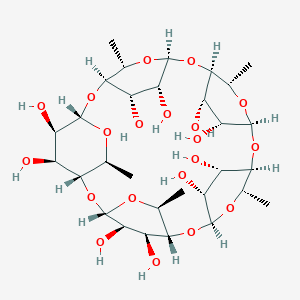
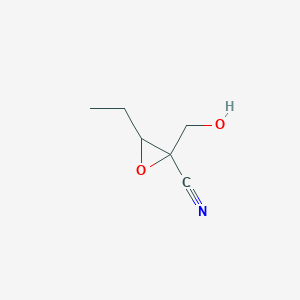


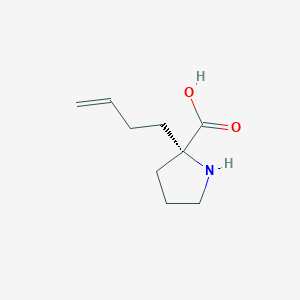

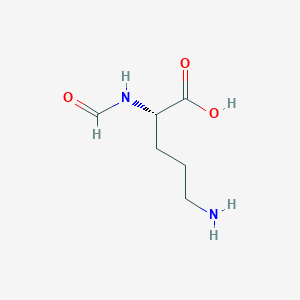
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
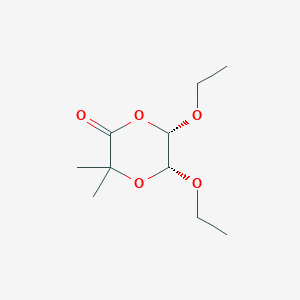
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)


![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)